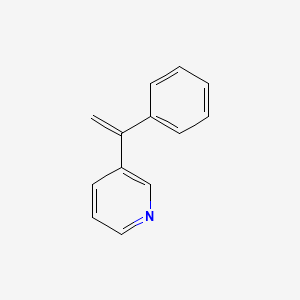
3-(1-Phenylethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylethenyl)pyridine: is an organic compound with the molecular formula C₁₃H₁₁N and a molecular weight of 181.2331 g/mol It is a derivative of pyridine, featuring a phenylethenyl group attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of pyridine derivatives with phenylethenyl halides in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the condensation reaction of 2,3-ene-1,5-diones with ammonia, which provides a straightforward route to pyridine derivatives . This reaction is often performed in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the scale-up of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization , ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
3-(1-Phenylethenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine), and appropriate solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Applications De Recherche Scientifique
3-(1-Phenylethenyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals
Propriétés
Numéro CAS |
74309-58-3 |
|---|---|
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-10H,1H2 |
Clé InChI |
AAEOSEDYHVWUIF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


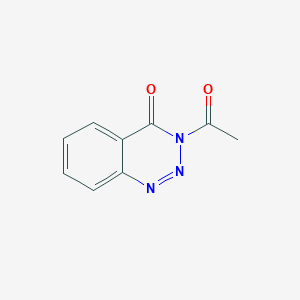



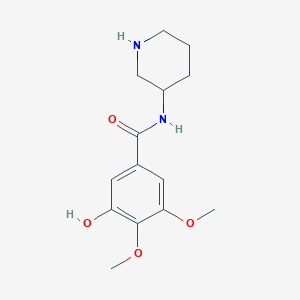
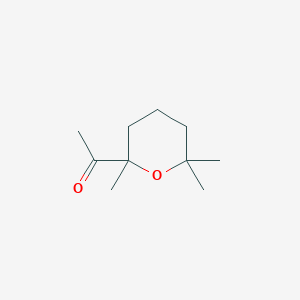



![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
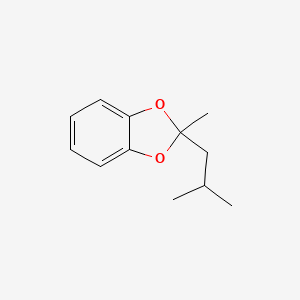
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
